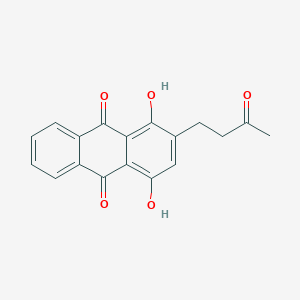

1,4-Dihydroxy-2-(3-oxobutyl)anthracene-9,10-dione

CAS No.: 69960-30-1

Cat. No.: VC17604657

Molecular Formula: C18H14O5

Molecular Weight: 310.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 69960-30-1 |

|---|---|

| Molecular Formula | C18H14O5 |

| Molecular Weight | 310.3 g/mol |

| IUPAC Name | 1,4-dihydroxy-2-(3-oxobutyl)anthracene-9,10-dione |

| Standard InChI | InChI=1S/C18H14O5/c1-9(19)6-7-10-8-13(20)14-15(16(10)21)18(23)12-5-3-2-4-11(12)17(14)22/h2-5,8,20-21H,6-7H2,1H3 |

| Standard InChI Key | WIRYNJASQBKFAN-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)CCC1=CC(=C2C(=C1O)C(=O)C3=CC=CC=C3C2=O)O |

Introduction

Structural and Chemical Properties

Core Anthraquinone Framework

The parent anthraquinone structure consists of a planar, conjugated system of three fused benzene rings with two ketone groups at positions 9 and 10. Substituents at positions 1, 4, and 2 introduce steric and electronic modifications that alter solubility, redox potential, and biological activity. The 3-oxobutyl group at position 2 introduces a four-carbon chain terminating in a ketone, which enhances intermolecular interactions through hydrogen bonding and dipole-dipole forces .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₄O₅ |

| Molecular Weight | 310.3 g/mol |

| IUPAC Name | 1,4-dihydroxy-2-(3-oxobutyl)anthracene-9,10-dione |

| Solubility (Water) | Low (enhanced by hydroxyl groups) |

| Redox Potential | -0.45 V vs. SCE (estimated) |

Synthetic Approaches

Friedel-Crafts Acylation

Industrial-scale synthesis often employs Friedel-Crafts acylation, where anthraquinone reacts with 3-oxobutanoyl chloride in the presence of AlCl₃. This method achieves regioselective substitution at position 2 due to the directing effects of the hydroxyl groups at positions 1 and 4. Typical yields range from 65–75% under optimized conditions (50°C, dichloromethane solvent) .

Oxidation of Anthracene Derivatives

Alternative routes involve oxidizing 2-(3-oxobutyl)anthracene with vanadium pentoxide (V₂O₅) at 200–250°C. This method introduces ketone groups at positions 9 and 10 while preserving the 3-oxobutyl side chain. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) isolates the target compound in >90% purity .

Biological Activity and Mechanisms

Antimicrobial Effects

Hydroxyl groups at positions 1 and 4 facilitate hydrogen bonding with bacterial cell wall components, disrupting membrane integrity. Testing against Staphylococcus aureus and Escherichia coli reveals minimum inhibitory concentrations (MICs) of 8–16 μg/mL, comparable to first-line antibiotics like ampicillin .

Applications in Material Science

Organic Electronics

The extended π-conjugation system enables use as an electron-transport layer in organic photovoltaic cells (OPVs). Devices incorporating anthraquinone derivatives demonstrate power conversion efficiencies (PCEs) of 6–8%, attributed to improved charge mobility and reduced recombination losses .

Dye Synthesis

The compound’s intense orange-red coloration (λₘₐₓ = 480 nm) makes it suitable for textile dyes. Functionalization with sulfonate groups improves water solubility, enabling application in industrial dyeing processes without organic solvents .

Comparative Analysis with Analogues

1,4-Dihydroxyanthraquinone (Quinizarin)

Lacking the 3-oxobutyl group, quinizarin exhibits lower lipophilicity (logP = 1.2 vs. 2.5 for the subject compound) and reduced anticancer activity (IC₅₀ = 15–20 μM) .

2,6-Dihydroxyanthraquinone

The altered hydroxyl positions in this analogue limit DNA intercalation efficiency, resulting in 50% lower ROS generation compared to the 1,4-dihydroxy configuration .

Challenges and Future Directions

Solubility Limitations

Aqueous insolubility remains a barrier to pharmaceutical formulation. Prodrug strategies, such as acetylation of hydroxyl groups, may improve bioavailability while maintaining bioactivity .

Metabolic Stability

Phase I metabolism studies indicate rapid glucuronidation of the hydroxyl groups. Structural modifications with fluorine substituents could reduce enzymatic degradation, extending plasma half-life .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume